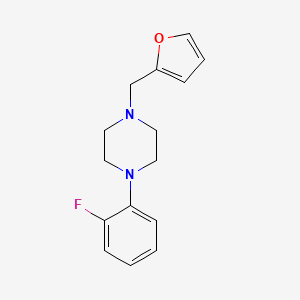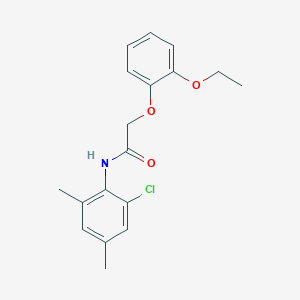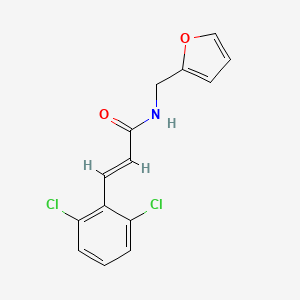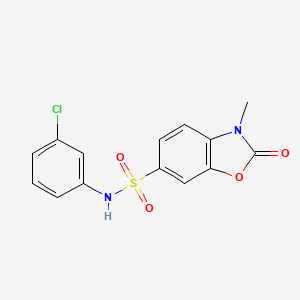![molecular formula C18H21N3O3 B5652869 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine](/img/structure/B5652869.png)
1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine typically involves the reaction of 4-methoxybenzyl chloride with 4-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid.
Reduction: 4-Aminobenzylpiperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential use in the development of pharmaceutical agents targeting specific receptors.
Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The methoxy and nitro groups can influence its binding affinity and selectivity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the nitro group, which may result in different chemical and biological properties.
1-(4-Nitrophenyl)piperazine:
4-Methoxybenzylamine: Similar structure but lacks the piperazine ring, leading to different chemical behavior.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-8-6-16(7-9-18)20-12-10-19(11-13-20)14-15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOQZHOBZIYQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5652794.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![N,N-dimethyl-2-{[(1-propionyl-L-prolyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5652820.png)

![benzeneacetic acid, 4-[(3-carboxy-1-oxopropyl)amino]-](/img/structure/B5652841.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5652849.png)
![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5652863.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5652870.png)

![N-[(3R,4S)-1-(6-methylpyridazin-3-yl)-4-propylpyrrolidin-3-yl]-3-methylsulfonylpropanamide](/img/structure/B5652874.png)
![2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5652882.png)
![2-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethoxy-1(2H)-isoquinolinone hydrochloride](/img/structure/B5652894.png)
